molecular formula C9H10N2O3 B1329964 5-Acetamido-2-aminobenzoic acid CAS No. 50670-83-2

5-Acetamido-2-aminobenzoic acid

Cat. No.: B1329964
CAS No.: 50670-83-2
M. Wt: 194.19 g/mol
InChI Key: GSOHXJQXAKNJES-UHFFFAOYSA-N
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Description

5-Acetamido-2-aminobenzoic acid is an organic compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . It is also known as 5-acetamidoanthranilic acid. This compound is primarily used in research and has applications in various scientific fields.

Preparation Methods

The synthesis of 5-Acetamido-2-aminobenzoic acid can be achieved through several methods. One common synthetic route involves the acylation of 2-aminobenzoic acid with acetic anhydride or acetyl chloride under acidic conditions . The reaction typically proceeds as follows:

    Acylation Reaction: 2-aminobenzoic acid reacts with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

  • **Reduction

Properties

IUPAC Name

5-acetamido-2-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHXJQXAKNJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068574
Record name Benzoic acid, 5-(acetylamino)-2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-83-2
Record name 5-Acetamidoanthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50670-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-(acetylamino)-2-amino-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-(acetylamino)-2-amino-
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Record name Benzoic acid, 5-(acetylamino)-2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(acetylamino)-2-aminobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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